molecular formula C14H19Cl2NO2 B13788041 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride

Katalognummer: B13788041
Molekulargewicht: 304.2 g/mol
InChI-Schlüssel: DEQALIXDBPFPJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a 3-chlorobenzylamino group attached to the cyclohexane ring, along with a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride.

    Amination: The cyclohexanecarbonyl chloride is then reacted with 3-chlorobenzylamine to form 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include thionyl chloride, 3-chlorobenzylamine, and hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylamino derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride.

    1-amino-1-cyclohexanecarboxylic acid: An α-amino acid with similar structural features.

Uniqueness

This compound is unique due to the presence of the 3-chlorobenzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexanecarboxylic acid derivatives and suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C14H19Cl2NO2

Molekulargewicht

304.2 g/mol

IUPAC-Name

1-[(3-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H18ClNO2.ClH/c15-12-6-4-5-11(9-12)10-16-14(13(17)18)7-2-1-3-8-14;/h4-6,9,16H,1-3,7-8,10H2,(H,17,18);1H

InChI-Schlüssel

DEQALIXDBPFPJQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC(=CC=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.